Lithium dichromate

Übersicht

Beschreibung

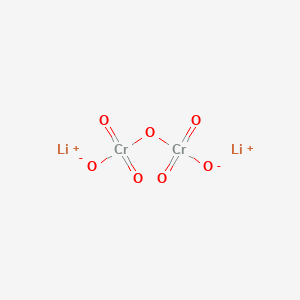

Lithium dichromate is an inorganic compound with the chemical formula Cr₂Li₂O₇. It is a lithium salt of dichromic acid and is known for its oxidizing properties. The compound is typically used in various chemical processes and has applications in both industrial and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium dichromate can be synthesized through the reaction of lithium carbonate with chromic acid. The reaction typically occurs in an aqueous medium, where lithium carbonate reacts with chromic acid to form this compound and water.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lithium hydroxide with sodium dichromate. The reaction is carried out in an aqueous solution, and the resulting this compound is then crystallized and purified.

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: It can be reduced to chromium(III) compounds under certain conditions.

Substitution: this compound can undergo substitution reactions where the lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in acidic conditions.

Reduction Reactions: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.

Substitution Reactions: Various metal salts can be used to replace lithium ions.

Major Products Formed:

Oxidation: The major products include oxidized organic compounds and chromium(III) compounds.

Reduction: The primary product is chromium(III) oxide.

Substitution: The products depend on the substituting cation but generally include new metal dichromates.

Wissenschaftliche Forschungsanwendungen

Lithium dichromate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology: It is employed in certain staining techniques for microscopy.

Medicine: Research is ongoing into its potential use in medical treatments, particularly in the field of oncology.

Industry: It is used in the production of pigments, as a corrosion inhibitor, and in the manufacturing of batteries.

Wirkmechanismus

The mechanism by which lithium dichromate exerts its effects is primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic compounds, leading to various chemical transformations. The molecular targets and pathways involved include the oxidation of functional groups in organic molecules and the reduction of chromium(VI) to chromium(III).

Vergleich Mit ähnlichen Verbindungen

Sodium Dichromate: Similar in structure but uses sodium instead of lithium. It is also a strong oxidizing agent but has different solubility and reactivity properties.

Potassium Dichromate: Another similar compound with potassium as the cation. It is widely used in laboratories and industrial processes.

Ammonium Dichromate: Contains ammonium ions and is known for its use in pyrotechnics and as a laboratory reagent.

Uniqueness: Lithium dichromate is unique due to its specific reactivity and solubility properties, which make it suitable for certain applications where other dichromates may not be as effective. Its use in lithium-ion batteries is particularly noteworthy, as it contributes to the development of advanced energy storage solutions.

Biologische Aktivität

Lithium dichromate (Li2Cr2O7) is a compound that has garnered attention not only for its chemical properties but also for its biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is a crystalline solid that is highly soluble in water. It is primarily known as an oxidizing agent and can react vigorously with combustible materials. Its biological activity is largely attributed to its chromium content, particularly in the hexavalent state (Cr(VI)), which is known for its reactivity and potential toxicity.

- Oxidative Stress : this compound induces oxidative stress in biological systems by generating reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and apoptosis, particularly in neuronal cells. Studies have shown that exposure to this compound results in increased levels of lipid peroxidation and protein carbonylation, indicating oxidative damage to cellular components .

- Cell Signaling Pathways : The compound has been observed to influence various signaling pathways within cells. For instance, it inhibits glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell survival and proliferation. This inhibition can lead to neuroprotective effects, making this compound a compound of interest in neurodegenerative disease research .

- Neuroprotective Effects : Research indicates that lithium compounds, including this compound, may exhibit neuroprotective properties. They have been shown to enhance brain-derived neurotrophic factor (BDNF) signaling, which is vital for neuronal health and function . This mechanism could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Toxicity Profile

Despite its potential therapeutic applications, this compound poses significant health risks due to its toxicity:

- Acute Toxicity : The LD50 values for this compound are reported to be between 13 mg/kg and 28 mg/kg in animal studies, indicating high acute toxicity . Symptoms of exposure include gastrointestinal distress, respiratory issues, and skin irritation.

- Chronic Exposure : Long-term exposure to hexavalent chromium compounds has been associated with various health issues, including lung cancer and dermatitis. Chronic inhalation or dermal exposure can lead to serious health complications due to the cumulative effects of chromium on biological tissues .

- Mechanisms of Toxicity : The toxicity of this compound is primarily due to its ability to penetrate cell membranes and induce harmful biochemical changes. It disrupts cellular homeostasis by affecting calcium signaling pathways and promoting apoptosis through oxidative stress mechanisms .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Studies : A study demonstrated that lithium treatment improved cognitive functions in animal models of Alzheimer's disease by enhancing BDNF signaling pathways . This suggests that lithium compounds could have therapeutic potential in treating neurodegenerative diseases.

- Cytotoxicity Assessments : Research involving various mammalian cell lines showed that exposure to this compound resulted in dose-dependent cytotoxic effects characterized by increased apoptosis and necrosis . These findings underline the importance of understanding the balance between therapeutic effects and toxicity.

Data Tables

| Property | Value |

|---|---|

| Molar Mass | 229.87 g/mol |

| Solubility | Highly soluble in water |

| LD50 (Rats) | 13-28 mg Cr(VI)/kg |

| Major Health Risks | Gastrointestinal distress, dermatitis, respiratory issues |

| Biological Effect | Mechanism |

|---|---|

| Oxidative stress | ROS generation |

| Neuroprotection | GSK-3 inhibition |

| Apoptosis | Induction via oxidative stress |

Eigenschaften

IUPAC Name |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Li.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGSRACCZFMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Cr2O7, Cr2Li2O7 | |

| Record name | lithium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes 368.6 °F (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.34 at 86 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13843-81-7 | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium dichromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013843817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9VO53SW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

266 °F (USCG, 1999) | |

| Record name | LITHIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.